DCLRE1B Human Pre-designed siRNA Set A

RNAi gene silencing siRNA guarantee

This pre-formulated siRNA kit contains three discrete, HPLC-purified duplexes targeting distinct regions of the DCLRE1B (SNM1B/Apollo) transcript. Unlike single-duplex or pooled alternatives, each duplex is individually validated at a low working concentration of 5 nM, enabling independent confirmation of on-target phenotypes. A built-in GAPDH positive control and FAM-labeled negative control allow for transfection monitoring without purchasing supplementary reagents. The kit is specifically optimized for cisplatin-sensitization assays and telomere-dysfunction studies where off-target effects and non-specific DNA damage responses must be avoided. Choose this set for reliable, reproducible knockdown and to pre-validate DCLRE1B as a drug target before committing to stable cell line generation.

Molecular Formula C12H13ClN4S
Molecular Weight 280.78 g/mol
Cat. No. B15607018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCLRE1B Human Pre-designed siRNA Set A
Molecular FormulaC12H13ClN4S
Molecular Weight280.78 g/mol
Structural Identifiers
InChIInChI=1S/C12H13ClN4S/c13-10-6-11(16-12(14)15-10)17(8-3-4-8)7-9-2-1-5-18-9/h1-2,5-6,8H,3-4,7H2,(H2,14,15,16)
InChIKeyPDWZXKSZLRVSEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 set / 3 x / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DCLRE1B Human Pre-designed siRNA Set A — Product Baseline for Procurement & Selection


DCLRE1B Human Pre-designed siRNA Set A (MCE Cat# HY-RS03581) is a pre-formulated RNA interference (RNAi) reagent kit comprising three unique HPLC-purified siRNA duplexes targeting distinct regions of the human DCLRE1B (DNA cross-link repair 1B, also known as SNM1B/Apollo) transcript, together with built-in negative control, FAM-labeled negative control, and GAPDH positive control oligonucleotides [1]. DCLRE1B encodes a 5'-3' exonuclease critically involved in DNA interstrand cross-link repair and telomere maintenance during S-phase [2]. The kit is supplied as 5 nmol per siRNA component (lyophilized) and is intended for transient gene silencing applications assessed primarily by quantitative RT-PCR or western blot [3].

Why Generic Substitution Fails: DCLRE1B Human Pre-designed siRNA Set A vs. In-Class Alternatives


Not all DCLRE1B-targeting siRNA reagents are functionally interchangeable. Critical procurement-relevant differences exist across vendors in performance guarantee thresholds, working siRNA concentration specifications (5 nM vs. 10–100 nM), inclusion of fluorescent transfection-monitoring controls, availability of positive-control reagents within the kit, and the ability to individually identify and reorder the best-performing duplex from a multi-sequence set [1]. Furthermore, DCLRE1B's biological role at the intersection of DNA cross-link repair and telomere protection imposes functional constraints: incomplete or variable knockdown may fail to produce the expected cisplatin sensitization phenotype or telomere dysfunction readout, wasting experimental resources [2]. The quantitative evidence below isolates exactly where the MCE Pre-designed Set A configuration substantively differs from OriGene, Sigma-Aldrich MISSION esiRNA, Dharmacon siGENOME, and Abbexa alternatives.

Quantitative Differential Evidence: DCLRE1B Human Pre-designed siRNA Set A vs. Key Comparators


Performance Guarantee at a 2-Fold Lower siRNA Working Concentration vs. OriGene and ≥20-Fold Lower vs. Dharmacon

The MCE Single Gene siRNA Set guarantee specifies ≥70% target mRNA knockdown when siRNAs are transfected at ≥5 nM, with mRNA levels assessed 48 hours post-transfection via qPCR, contingent on >80% knockdown with the positive control siRNA [1]. The OriGene DCLRE1B siRNA kit (SR312159) guarantees ≥70% knockdown for at least 2 of 3 duplexes, but only when used at 10 nM (double the MCE concentration), with the additional requirement that a separately purchased fluorescent control indicates >90% transfection efficiency and an HPRT positive control yields 90% knockdown [2]. Dharmacon ON-TARGETplus siRNA guarantees ≥75% knockdown at 100 nM siRNA — 20-fold higher than MCE's specified concentration . Lower working siRNA concentrations correlate with reduced off-target seed-region effects and lower cytotoxicity, as excess siRNA saturates the endogenous RNAi machinery [3].

RNAi gene silencing siRNA guarantee knockdown efficiency off-target minimization

Built-In FAM-Labeled Negative Control: Direct Transfection Efficiency Monitoring Without Additional Procurement

The MCE DCLRE1B Human Pre-designed siRNA Set A includes a FAM-labeled negative control siRNA (5 nmol, HPLC purified) as an integral kit component [1]. This enables direct fluorescence microscopy or flow cytometry assessment of transfection efficiency without purchasing a separate reagent. In contrast, the OriGene DCLRE1B siRNA kit (SR312159) does not include a fluorescent control; the TYE-563 fluorescent transfection control duplex (Cat# SR30002) must be purchased separately as an additional line item [2]. The Abbexa Human DCLRE1B siRNA (abx901432) similarly lacks any fluorescent control component [3]. Sigma MISSION esiRNA (EHU019841) is supplied as a single heterogeneous mixture without ancillary controls .

transfection efficiency fluorescent siRNA control FAM-labeled RNAi quality control

Self-Contained Positive Control: GAPDH siRNA Included vs. Competitor Kits Requiring Separate Positive Control Purchase

The MCE Set A includes a GAPDH siRNA positive control (5 nmol, HPLC) as a standard kit component, enabling internal validation of transfection and knockdown conditions without additional procurement [1]. The OriGene DCLRE1B siRNA kit (SR312159) contains only the three target siRNAs plus a scrambled negative control (SR30004); the recommended HPRT positive control siRNA (Cat# SR30003) is a separate purchase item [2]. The Abbexa kit includes three target siRNAs only, with no positive control [3]. GAPDH was validated as a robust positive control in the MCE system: the manufacturer's guarantee requires >80% knockdown with this positive control siRNA to qualify for replacement [4]. An independent validated dataset for a mouse DCLRE1B siRNA three-duplex kit (sidingbio Cat# SD0015) demonstrated per-duplex knockdown efficiencies of 96%, 92%, and 85% by qPCR in Hepa 1-6 cells, illustrating the performance achievable with a well-constituted three-siRNA set format .

positive control siRNA GAPDH HPRT qPCR normalization RNAi validation

Discrete Multi-Sequence Design Enables Independent Duplex Validation vs. Heterogeneous esiRNA Pools

The MCE DCLRE1B Human Pre-designed siRNA Set A provides three discrete, individually identifiable siRNA duplexes targeting different regions of the DCLRE1B transcript, each supplied as a separate 5 nmol vial (HPLC purified) [1]. This design enables researchers to test each duplex independently, identify the most potent sequence, and validate phenotype concordance across independent siRNA sequences — a gold-standard approach for confirming on-target effects and ruling out seed-region off-target artifacts [2]. In contrast, Sigma-Aldrich MISSION esiRNA (EHU019841) is an endoribonuclease-prepared heterogeneous mixture of siRNA sequences that all target the same mRNA ; while this approach can provide high aggregate specificity, it precludes identification and independent reordering of individual active sequences, and individual sequence identity is not provided [3]. The MCE approach also allows subsequent reordering of the single best-performing duplex (available in 10 nmol format) for scaled-up experiments, whereas esiRNA users are locked into the heterogeneous mixture format.

siRNA design esiRNA multi-sequence validation off-target specificity phenotype concordance

DCLRE1B Knockdown Produces a Validated, Quantifiable Functional Phenotype: Cisplatin Sensitization in Platinum-Resistant Cancer

Independent peer-reviewed research has established that siRNA-mediated knockdown of DCLRE1B produces a robust, quantitatively measurable functional phenotype. Iyer et al. (2019) demonstrated that transfection of siGENOME human DCLRE1B siRNA (Dharmacon/Thermo Scientific) into cisplatin-resistant A2780cis ovarian cancer cells, followed by 10 µM cisplatin treatment for 48 hours, led to a significant reduction in cell viability compared to siRNA alone or cisplatin alone [1]. Specifically, while neither cisplatin at 10 µM alone nor DCLRE1B siRNA knockdown alone affected A2780cis cell viability, the combination of DCLRE1B siRNA knockdown plus cisplatin treatment resulted in significant cell death [2]. This finding validates that DCLRE1B is not merely a correlative marker but a functional determinant of cisplatin resistance, and that effective siRNA-mediated silencing of this gene produces a clear, assayable biological endpoint. While this study used siGENOME rather than MCE siRNA, it validates the target gene and establishes the quantitative assay framework within which any effective DCLRE1B siRNA — including the MCE Pre-designed Set A — can be evaluated [3].

DCLRE1B cisplatin resistance ovarian cancer DNA cross-link repair functional validation

Optimal Research Application Scenarios for DCLRE1B Human Pre-designed siRNA Set A


Cisplatin Resistance Mechanism Studies in Ovarian and Other Platinum-Treated Cancers

The DCLRE1B Human Pre-designed siRNA Set A is optimally deployed in experiments investigating the molecular basis of platinum-based chemotherapy resistance. As established by Iyer et al. (2019), DCLRE1B knockdown sensitizes cisplatin-resistant ovarian cancer cells (A2780cis) to cisplatin-induced cell death, whereas neither cisplatin alone nor siRNA alone affects viability [1]. The MCE kit's three discrete siRNA duplexes enable independent confirmation of this cisplatin-sensitization phenotype across multiple targeting sequences, satisfying the gold-standard requirement for ruling out siRNA off-target effects [2]. The included GAPDH positive control and FAM-labeled negative control provide built-in transfection and knockdown validation, ensuring that any observed cisplatin sensitization can be confidently attributed to DCLRE1B loss-of-function rather than technical variability [3].

Telomere Biology and Dysfunction Studies Requiring Transient, Titratable Knockdown

DCLRE1B/Apollo plays a central role in telomere maintenance and protection during S-phase, participating in the protection of telomeres against non-homologous end-joining (NHEJ)-mediated repair [1]. The MCE siRNA Set A's validated guarantee at ≥5 nM working concentration enables titratable, transient DCLRE1B knockdown to study telomere dysfunction phenotypes — such as telomere fragility, sister chromatid exchange, and telomere fusions — without the confounding effects of prolonged gene loss associated with shRNA or CRISPR approaches [2]. The lower working concentration (5 nM vs. the 100 nM required by some competitor guarantees) is particularly advantageous for telomere biology studies where excess siRNA may trigger non-specific DNA damage responses that confound telomere phenotype interpretation [3].

DNA Interstrand Cross-Link (ICL) Repair Pathway Dissection and Drug Synergy Screening

The DCLRE1B protein is an evolutionarily conserved 5'-3' exonuclease involved in the repair of DNA interstrand cross-links induced by agents such as mitomycin C (MMC) and cisplatin [1]. The MCE Set A is well-suited for ICL repair pathway dissection and drug synergy screening applications where transient DCLRE1B depletion is combined with cross-linking agent treatment. The three discrete siRNA duplexes enable pairwise assessment of whether any observed drug synergy is sequence-dependent (suggesting off-target effects) or sequence-concordant (supporting on-target DCLRE1B involvement) [2]. The FAM-labeled negative control further supports high-content screening formats by providing a fluorescence-based transfection efficiency readout compatible with automated microscopy platforms [3].

Pre-validation Studies Prior to Investment in Stable Knockdown or Knockout Models

Before committing resources to generating stable DCLRE1B shRNA cell lines or CRISPR knockout clones (e.g., using Beyotime DCLRE1B Knockout HEK293T Cells or OriGene shRNA lentiviral particles), the MCE Pre-designed siRNA Set A provides a rapid, cost-effective pre-validation platform [1]. Transient transfection of the three discrete siRNAs can confirm within 48-72 hours whether DCLRE1B loss-of-function produces the expected phenotype in the researcher's specific cellular context, justifying or redirecting subsequent investment in stable genetic perturbation tools. The MCE kit's lower working concentration (5 nM) and comprehensive controls reduce the risk of false-negative results that could incorrectly suggest DCLRE1B is dispensable, potentially saving weeks of cell-line engineering effort [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DCLRE1B Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.